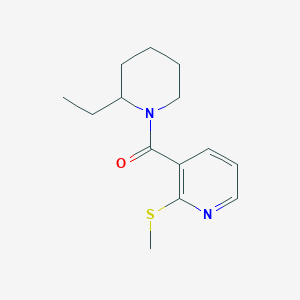

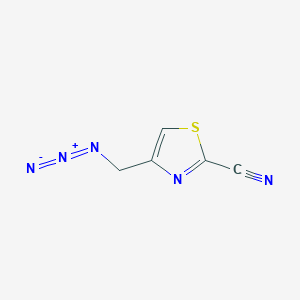

4-(Azidomethyl)-1,3-thiazole-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Azidomethyl)-1,3-thiazole-2-carbonitrile is a chemical compound that belongs to the family of thiazoles, a class of heterocyclic compounds containing a sulfur atom and a nitrogen atom in a five-membered ring. Thiazoles and their derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives, including this compound, often involves the cyclization of thiocarbonyl compounds with azides. A specific method involves the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines, providing a route to heteroazine fused thiazole-2-carbonitriles in moderate to near quantitative yields (Koutentis, Maria, & Sophia, 2013).

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be analyzed through various spectroscopic and crystallographic techniques. For instance, ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, a related compound, has been synthesized and its crystal structure determined, showing the significance of intermolecular interactions in its crystal packing (Akhileshwari et al., 2021).

Aplicaciones Científicas De Investigación

Application in Pharmaceutical Quality Control

- Determination of Genotoxic Impurities : A study by Jireš et al. (2021) focused on determining genotoxic impurities, including analogues of 4-(azidomethyl)-1,3-thiazole-2-carbonitrile, in pharmaceuticals. The research developed a high-performance liquid chromatography method coupled with mass spectrometry for this purpose.

Synthesis and Characterization

- Synthesis of Tetrahydro-4H-chromene and Tetrahydrobenzo[d]thiazole Derivatives : A study by Mohareb and Abdo (2021) involved the synthesis of various derivatives, including those related to this compound, for potential antiviral applications.

- Novel Sulfamethaxazole Based Azo Dyes : Research by Mallikarjuna and Keshavayya (2020) described the synthesis of novel heterocyclic azo dyes, where this compound derivatives may be relevant.

- Conversion into Azine Fused Thiazole-2-Carbonitriles : The study by Koutentis et al. (2013) explored the conversion of related compounds into azine fused thiazole-2-carbonitriles, highlighting synthetic pathways that could involve this compound.

Biological and Pharmacological Studies

- Antimicrobial Agents : A study by Khidre and Radini (2021) investigated thiazole derivatives as potential antimicrobial agents. The research involved synthesis and docking studies, indicating the pharmacological potential of thiazole derivatives.

- Synthesis of Thiazole-Thiazoline Fragment of Largazole : Research by Diness et al. (2011) focused on the synthesis of thiazole-thiazoline fragments for a natural product with significant biological properties, which might be relevant for derivatives of this compound.

Propiedades

IUPAC Name |

4-(azidomethyl)-1,3-thiazole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N5S/c6-1-5-9-4(3-11-5)2-8-10-7/h3H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBVIGAWYFKEGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C#N)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(furan-2-yl)-2-(p-tolyl)-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2493182.png)

![N-(2-cyclohex-1-en-1-ylethyl)-2-{[3-(3-isopropoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2493184.png)

![2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2493189.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2493191.png)

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B2493193.png)

![3-Fluoro-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2493195.png)

![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2493198.png)